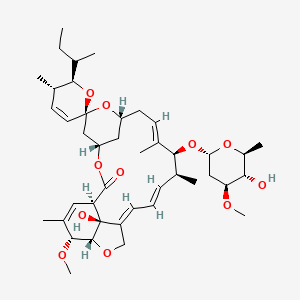

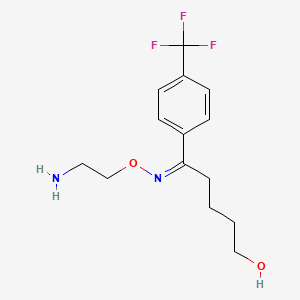

![molecular formula C20H16N4O2 B1251676 (4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1251676.png)

(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

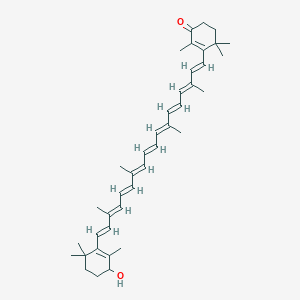

(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione is a natural product found in Cladosporium with data available.

Aplicaciones Científicas De Investigación

Metabolic Studies and ADME Properties

This compound, closely related to fungi-derived naturally occurring quinazolines, has been studied for its absorption, distribution, metabolism, and elimination (ADME) properties. In vitro metabolic studies using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) have been conducted to understand its hydration and hydroxylation mass changes in human liver microsomes (Long et al., 2021).

Stereochemistry and Asymmetric Synthesis

Research has focused on the stereochemical aspects of compounds in this category, including studies on stereoselective alkylation and the determination of absolute configuration using NMR data and NOE measurements (Buenadicha et al., 1998). Understanding the stereochemistry is crucial for synthesizing specific enantiomers with desired biological activities.

Electrophilic Glycine Template Reactivity

Investigations into the reactivity of similar compounds as electrophilic glycine templates have been conducted. These studies explore how these compounds interact in chemical reactions, which is fundamental for designing new molecules with specific biological functions (Martín-Santamaría et al., 1999).

Synthetic Methodology

Research also includes comparing various synthetic methods to optimize the production of these compounds. This includes exploring different reaction conditions and starting materials to achieve higher yields and purity (Cledera et al., 1998).

Antitumor Activity

Some studies have explored the antitumor activity of quinazolinone alkaloids, noting their potential as anticancer drug leads. These compounds' structures are inspired by marine natural products, and they have shown promise in inhibiting tumor cell growth (Long et al., 2018).

Antiparasitic Potential

These compounds have been investigated for their potential against various parasites, including Plasmodium falciparum, Trypanosoma brucei, and Leishmania infantum. This research is critical for developing new antiparasitic drugs, especially for diseases like malaria and leishmaniasis (Long et al., 2022).

Propiedades

Nombre del producto |

(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |

|---|---|

Fórmula molecular |

C20H16N4O2 |

Peso molecular |

344.4 g/mol |

Nombre IUPAC |

(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |

InChI |

InChI=1S/C20H16N4O2/c25-19-17(9-12-10-21-15-7-3-1-5-13(12)15)24-18(11-22-19)23-16-8-4-2-6-14(16)20(24)26/h1-8,10,17,21H,9,11H2,(H,22,25)/t17-/m1/s1 |

Clave InChI |

YFNRNQBGKNOAPT-QGZVFWFLSA-N |

SMILES isomérico |

C1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)CC4=CNC5=CC=CC=C54 |

SMILES canónico |

C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54 |

Sinónimos |

glyantrypine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

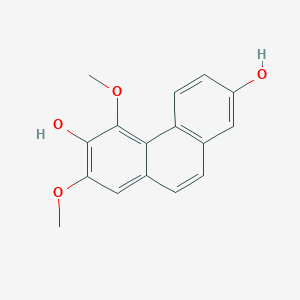

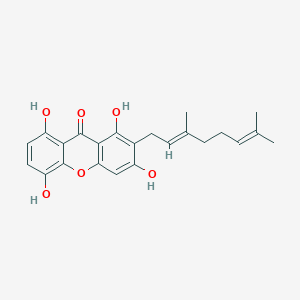

![N-[2-methyl-5-(methylcarbamoyl)phenyl]-2-{[(1R)-1-methylpropyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B1251596.png)

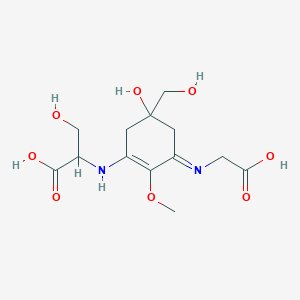

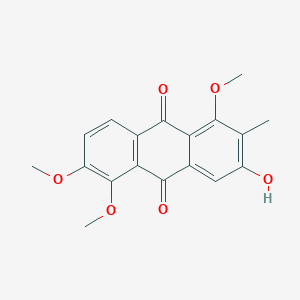

![(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1251598.png)

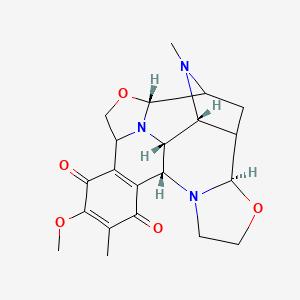

![[18F]-Fluorodeoxyglucose](/img/structure/B1251600.png)

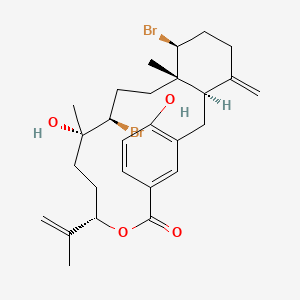

![(3R,4S,7R,10R)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1251605.png)

![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1251608.png)